molecular formula C4H7BF3KO B6243897 potassium trifluoro(oxolan-2-yl)boranuide CAS No. 2721344-30-3

potassium trifluoro(oxolan-2-yl)boranuide

Cat. No.: B6243897
CAS No.: 2721344-30-3
M. Wt: 178.00 g/mol
InChI Key: QDDGQISIONYEHJ-UHFFFAOYSA-N
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Description

Potassium trifluoro(oxolan-2-yl)boranuide is a potassium trifluoroborate salt characterized by an oxolane (tetrahydrofuran) ring substituted at the 2-position. These organoboron compounds are critical in cross-coupling reactions, particularly Suzuki-Miyaura couplings, due to their stability and controlled reactivity.

Properties

CAS No.

2721344-30-3

Molecular Formula

C4H7BF3KO

Molecular Weight

178.00 g/mol

IUPAC Name

potassium;trifluoro(oxolan-2-yl)boranuide

InChI

InChI=1S/C4H7BF3O.K/c6-5(7,8)4-2-1-3-9-4;/h4H,1-3H2;/q-1;+1

InChI Key

QDDGQISIONYEHJ-UHFFFAOYSA-N

Canonical SMILES

[B-](C1CCCO1)(F)(F)F.[K+]

Purity

95

Origin of Product

United States

Scientific Research Applications

Potassium trifluoro(oxolan-2-yl)boranuide has a wide range of applications in scientific research:

  • Chemistry: It is extensively used in cross-coupling reactions to synthesize complex organic molecules, including pharmaceuticals and materials science compounds.

  • Biology: The compound is employed in the study of biological systems, particularly in the development of bioactive molecules and probes.

  • Medicine: It plays a role in the synthesis of drug candidates and intermediates for various therapeutic applications.

  • Industry: The compound is utilized in the chemical industry for the production of fine chemicals and specialty chemicals.

Mechanism of Action

The mechanism by which potassium trifluoro(oxolan-2-yl)boranuide exerts its effects involves its role as a boron reagent in cross-coupling reactions. The trifluoroborate group acts as a stable and efficient partner in the formation of carbon-carbon bonds through the transfer of the boron group to the organic substrate. The molecular targets and pathways involved include the activation of the boronic acid derivative and the subsequent formation of the carbon-boron bond, which is then converted to a carbon-carbon bond.

Comparison with Similar Compounds

Comparison with Structurally Similar Potassium Trifluoroborates

Substituent Variations on Oxygen-Containing Rings

  • Applications: Likely used in Suzuki couplings where steric hindrance must be balanced with reactivity.
  • Purity: 95% (typical for commercial trifluoroborates).

Heteroaromatic and Functionalized Derivatives

  • Potassium Trifluoro(5-formyl-3-methylthiophen-2-yl)boranuide (C₆H₅BF₃KOS, MW 232.07)

    • The thiophene ring with formyl and methyl groups provides electron-withdrawing and directing effects, favoring regioselective cross-couplings .
    • Contrast: Lower molecular weight (232.07 vs. ~286) may improve solubility but reduce thermal stability.
  • Potassium Trifluoro(trifluoroethenyl)boranuide (C₂BF₆K, MW 187.92)

    • The trifluoroethenyl group is highly electron-deficient, accelerating oxidative addition in palladium-catalyzed reactions but requiring stringent anhydrous conditions .
    • Cost: High (e.g., $3,258 for 2.5g) due to synthetic complexity .

Spirocyclic and Bulky Derivatives

  • Potassium Trifluoro({5-oxaspiro[2.3]hexan-1-yl})boranuide (C₅H₇BF₃O, MW 169.92)

    • The spirocyclic structure introduces significant steric hindrance, which may limit coupling efficiency with bulky electrophiles but enhance selectivity in congested systems .
  • Potassium Trifluoro(4-(2-methoxyethoxy)-3-nitrophenyl)boranuide (MDL: MFCD28052746)

    • Nitro and methoxyethoxy groups create a polarized aryl system, ideal for electron-deficient aryl halide partners in cross-couplings .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Features Applications
Potassium Trifluoro(oxolan-2-yl)boranuide Not explicitly given ~286 (estimated) Oxolane ring balances stability/reactivity Suzuki couplings, medicinal chemistry
Potassium Trifluoro(5-methyloxolan-2-yl)boranuide C₁₄H₁₈BF₃O₂ 286.10 Enhanced lipophilicity Solubility-driven syntheses
Potassium Trifluoro(oxan-4-ylmethyl)boranuide Not given 244.10 Tetrahydropyran substitution Sterically modified couplings
Potassium Trifluoro(trifluoroethenyl)boranuide C₂BF₆K 187.92 High reactivity, electron-deficient Fast oxidative additions
Potassium Trifluoro(5-formyl-3-methylthiophen-2-yl)boranuide C₆H₅BF₃KOS 232.07 Thiophene with directing groups Regioselective arylations

Key Research Findings

  • Reactivity Trends : Electron-deficient trifluoroborates (e.g., nitro-substituted , trifluoroethenyl ) exhibit faster oxidative addition but require careful handling. Oxolane and oxane derivatives offer intermediate reactivity suitable for diverse substrates .
  • Stability : Trifluoroborates with aromatic or spirocyclic systems (e.g., thiophene , spirohexane ) show greater thermal stability than aliphatic variants.
  • Synthetic Utility : Modifications like methoxyethoxy or formyl groups () enable precise control over cross-coupling regiochemistry, critical in pharmaceutical intermediates.

Commercial Availability and Purity

  • Most compounds are available at 95% purity (e.g., Combi-Blocks, Aaron Chemicals LLC) .

Biological Activity

Potassium trifluoro(oxolan-2-yl)boranuide is a boron-containing compound that has garnered interest in organic synthesis due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, and applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has a molecular formula of C4H7BF3OC_4H_7BF_3O and a molecular weight of approximately 178 g/mol. It features a boron atom bonded to a trifluoro group and an oxolan moiety, which enhances its reactivity as a Lewis acid in various chemical reactions.

  • Lewis Acid Behavior : As a Lewis acid, this compound can interact with electron-rich biological molecules, potentially influencing metabolic pathways.
  • Catalytic Role : It may serve as a catalyst in the synthesis of biologically active compounds, enhancing the formation of carbon-fluorine bonds which are significant in medicinal chemistry.

Case Studies and Research Findings

  • Synthesis of Fluorinated Compounds : Research indicates that boron trifluoride complexes, similar to this compound, play crucial roles in deoxofluorination reactions. These reactions convert alcohols and carbonyl compounds into fluorinated derivatives, which are valuable in drug development.
  • Biological Intermediates : Derivatives of boron-containing compounds have been investigated for their potential as intermediates in the synthesis of drugs targeting various diseases, including bacterial infections .

Comparative Analysis

The following table compares this compound with other related boron compounds regarding their structural features and applications:

Compound NameMolecular FormulaKey Features
This compoundC4H7BF3OUnique oxolan structure; potential biological activity
Boron TrifluorideBF3Common Lewis acid; widely used in organic synthesis
Potassium TrifluoroborateC3H5BF3KUtilized in cross-coupling reactions

Applications in Organic Synthesis

This compound is primarily applied in organic synthesis for:

  • Deoxofluorination Reactions : Facilitating the conversion of alcohols to fluorinated products.
  • Cross-Coupling Reactions : Serving as a source for boron species in Suzuki-Miyaura reactions.

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